Dipyridamole
Overview
Description
Dipyridamole is a platelet inhibitor chemically described as 2,2’,2’‘,2’‘’- [ (4,8-Dipiperidinopyrimido [5,4- d ]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol . It is a yellow crystalline powder or needles, very soluble in methanol, alcohol, and chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate . It is used with other drugs to reduce the risk of blood clots after heart valve replacement .
Synthesis Analysis
Dipyridamole is synthesized from 5-nitroorotic acid, which is obtained by nitrating 2,4-dihydroxy-6-methylpyrimidine. This is usually synthesized by the condensation of urea with acetoacetic ether .Molecular Structure Analysis
The molecular formula of Dipyridamole is C24H40N8O4 and its molecular weight is 504.64 .Chemical Reactions Analysis
Dipyridamole decreases platelet aggregation by inhibiting platelet phosphodiesterase which in turn leads to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) . It also increases interstitial adenosine levels by inhibiting its reuptake into the cells .Physical And Chemical Properties Analysis
Dipyridamole is intensely yellow crystalline powder or needles. It is very soluble in methanol, in alcohol, and in chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate .Scientific Research Applications
Treatment of Idiopathic Pulmonary Fibrosis
- Application Summary : Dipyridamole has been identified as a promising drug for the treatment of Idiopathic Pulmonary Fibrosis (IPF). It is known for its antiplatelet and phosphodiesterase inhibitory activities .
- Methods of Application : To improve the metabolic stability of Dipyridamole, a series of pyrimidopyrimidine derivatives have been designed with the assistance of molecular docking . Among all the synthesized compounds, compound (S)-4h showed outstanding metabolic stability with a half-life of 67 minutes in rat liver microsomes .
- Results or Outcomes : The compound (S)-4h showed an IC50 of 332 nM against PDE5 . This indicates that the modified Dipyridamole could potentially be more effective in treating IPF.
Determination Using a MIP-Modified Disposable Pencil Graphite Electrode
- Application Summary : A new method for the determination of Dipyridamole in pharmaceuticals using a molecularly imprinted polymer (MIP)-modified pencil graphite electrode (PGE) has been proposed .
- Methods of Application : The modified electrode was prepared by electropolymerization of caffeic acid (CA) in the presence of Dipyridamole and subsequent Dipyridamole extraction with ethanol . Several working conditions for the MIP_PGE preparation were optimized .
- Results or Outcomes : The differential pulse voltammetric (DPV) oxidation signal of Dipyridamole obtained at MIP_PGE was 28% higher than that recorded at bare PGE . The obtained limits of detection were at the tens nanomolar level .
Lower Risk of Lymphoid Neoplasms
- Application Summary : Use of Dipyridamole has been associated with a lower risk of lymphoid neoplasms .
- Methods of Application : A propensity score-matched cohort study was conducted to explore the relationship between Dipyridamole use and the risk of lymphoid neoplasms .
- Results or Outcomes : As compared to non-users, Dipyridamole users were associated with a significantly decreased risk of lymphoid neoplasms [hazard ratio (HR) 0.65; 95% confidence interval (CI) 0.43-0.98] . Specifically, the reduced risk was observed for non-Hodgkin lymphomas (HR 0.64; 95% CI 0.42-0.94), especially B-cell lymphomas (HR 0.56; 95% CI 0.35-0.88) .
Safety And Hazards
Future Directions
There is growing evidence in rat models of Dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between Dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of Dipyridamole in CAD and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .
properties
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKFCXSFNUWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040668 | |
Record name | Dipyridamole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dipyridamole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4), Slightly, 9.22e-01 g/L | |
Record name | SID855977 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Dipyridamole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00975 | |
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Record name | Dipyridamole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Dipyridamole likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function. This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. Dipyridamole also directly stimulates the release of prostacyclin, which induces adenylate cyclase activity, thereby raising the intraplatelet concentration of cAMP and further inhibiting platelet aggregation. | |
Record name | Dipyridamole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00975 | |
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Product Name |
Dipyridamole | |
CAS RN |
58-32-2 | |
Record name | Dipyridamole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dipyridamole | |
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URL | https://www.drugbank.ca/drugs/DB00975 | |
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Record name | dipyridamole | |
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Record name | Dipyridamole | |
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Record name | Dipyridamole | |
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Record name | DIPYRIDAMOLE | |
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Record name | Dipyridamole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 °C | |
Record name | Dipyridamole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00975 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dipyridamole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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